4-[(Ethoxycarbonyl)amino]butanoic acid
Overview
Description
4-[(Ethoxycarbonyl)amino]butanoic acid is a chemical compound with the molecular formula C7H13NO4 . It has an average mass of 175.182 Da and a monoisotopic mass of 175.084457 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO4/c1-2-12-7(11)8-5-3-4-6(9)10/h2-5H2,1H3,(H,8,11)(H,9,10) . This compound has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 352.5±25.0 °C at 760 mmHg, and a flash point of 167.0±23.2 °C . It also has a molar refractivity of 41.4±0.3 cm3, a polar surface area of 76 Å2, and a molar volume of 151.0±3.0 cm3 .Scientific Research Applications
Chemical Synthesis
4-[(Ethoxycarbonyl)amino]butanoic acid has been utilized in various chemical synthesis processes. For example, it has been used in the synthesis of 4-aryl-3-ethoxycarbonyl-1-oxo-1,2,3,4-tetrahydronaphthalene, an important framework in the lignan family of organic compounds (Singh, 2012). Similarly, it played a role in the preparation of ethyl 4-(1-ethoxycarbonyl-2-oxocyclopentyl)butanoate, a precursor for spirononane-1,6-dione synthesis (Wang Jun, 2010).
Analytical Chemistry
In analytical chemistry, this compound is used in methods for simultaneous determination of amino acids and carboxylic acids. For instance, it has been employed in gas chromatography for the analysis of various compounds in urine, aiding in the diagnosis of metabolic disorders (Paik & Kim, 2004).
Biochemistry and Molecular Biology
In biochemistry and molecular biology, derivatives of this compound have been used in the development of indirect ELISA for the determination of ethyl carbamate in Chinese rice wine. This method has helped in the detection of carcinogens in food and beverages (Luo et al., 2017).
Pharmacological Research
In pharmacological research, compounds related to this compound have been synthesized for potential application as inhibitors in medicinal chemistry. For example, derivatives like 3-oxo-2-(2-phenylhydrazinylidene)butanoic acid have been identified as sortase A inhibitors, showing potential in tackling Gram-positive pathogens (Maggio et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
4-(ethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-2-12-7(11)8-5-3-4-6(9)10/h2-5H2,1H3,(H,8,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJDUFODPCKINY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602743 | |
Record name | 4-[(Ethoxycarbonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4143-09-3 | |
Record name | 4-[(Ethoxycarbonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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